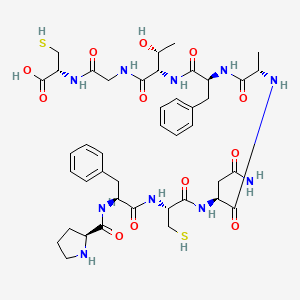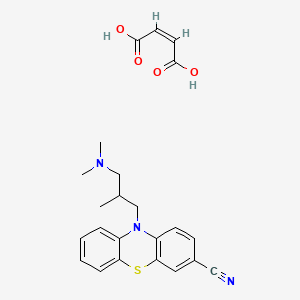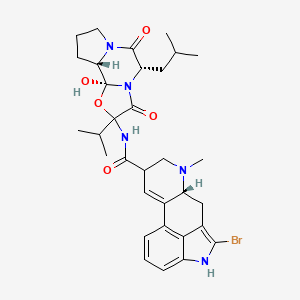
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is a chemical compound with the molecular formula C16H8Cl2O6S2 It is a derivative of anthracene, characterized by the presence of two sulfonyl chloride groups at the 2 and 6 positions, and two oxo groups at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride typically involves the oxidation of anthracene derivatives followed by sulfonation and chlorination reactions. One common method includes the oxidation of anthracene to form anthraquinone, which is then sulfonated to introduce sulfonic acid groups. These sulfonic acid groups are subsequently converted to sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for reducing oxo groups.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride involves its reactivity towards nucleophiles due to the presence of electrophilic sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions.
相似化合物的比较
Similar Compounds
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of sulfonyl chlorides.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and is used in dye production.
2,6-Diaminoanthraquinone: Contains amino groups and is used in the synthesis of dyes and pigments.
Uniqueness
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is unique due to the presence of both sulfonyl chloride and oxo groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
36003-87-9 |
|---|---|
分子式 |
C14H6Cl2O6S2 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-2,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |
InChI 键 |
CZNYYPMFWGMKRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


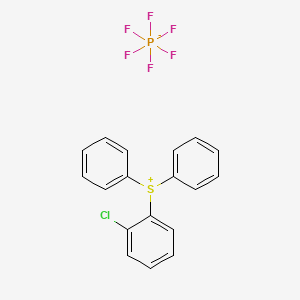


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
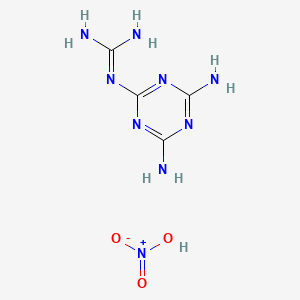


![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
